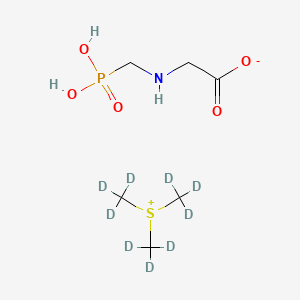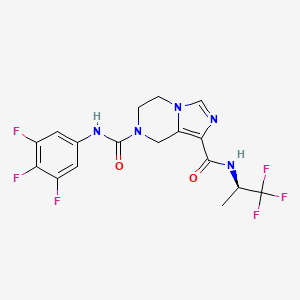
Axl-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axl-IN-4 is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of Axl is associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
Axl-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Aplicaciones Científicas De Investigación
Axl-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of Axl in cancer progression, metastasis, and resistance to therapy.
Drug Development: This compound serves as a lead compound for the development of new Axl inhibitors with improved potency and selectivity.
Mecanismo De Acción
Axl-IN-4 exerts its effects by inhibiting the kinase activity of the Axl receptor tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell survival, proliferation, and migration. The primary molecular targets of this compound include the Axl receptor and its ligand, growth arrest-specific protein 6 (Gas6). By blocking Axl signaling, this compound can induce apoptosis and reduce tumor cell viability .
Comparación Con Compuestos Similares
Similar Compounds
R428 (BGB324): A selective Axl inhibitor that has demonstrated anti-tumor activity in various cancer types.
Cabozantinib: A multi-kinase inhibitor that targets Axl along with other receptor tyrosine kinases.
Uniqueness of Axl-IN-4
This compound is unique in its high selectivity and potency for the Axl receptor tyrosine kinase. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for targeted cancer therapy. Its ability to overcome resistance mechanisms and enhance the efficacy of other treatments further highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C11H11N5 |
|---|---|
Peso molecular |
213.24 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)-1H-indazol-6-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(5-13-16)11-9-3-2-8(12)4-10(9)14-15-11/h2-6H,12H2,1H3,(H,14,15) |
Clave InChI |
OOVAXGTZPIPYHR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NNC3=C2C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


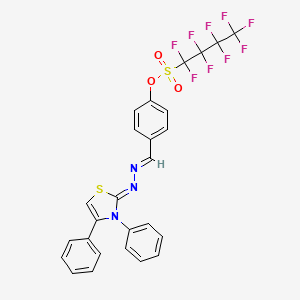

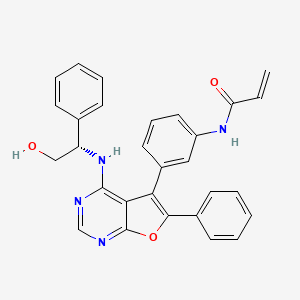
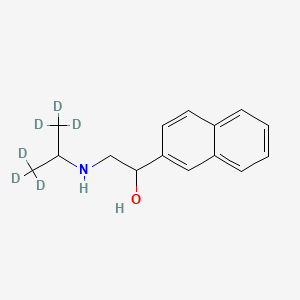
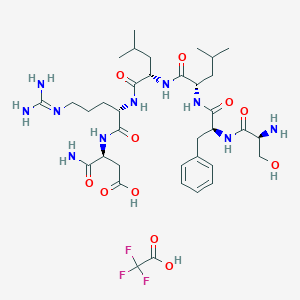
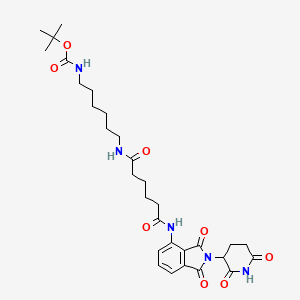

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)

